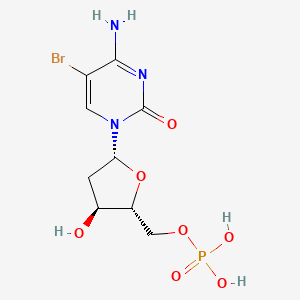
5-Bromo-2'-deoxy-cytidine-5'-monophosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2’-deoxy-cytidine-5’-monophosphate is a synthetic nucleoside analogue with a chemical structure similar to cytidine. It is commonly used in scientific research as a DNA photosensitizer, modifying double-stranded DNA and determining DNA damage through photon irradiation . This compound is particularly significant in the study of DNA repair mechanisms and the effects of DNA damage.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2’-deoxy-cytidine-5’-monophosphate involves the bromination of 2’-deoxycytidine followed by phosphorylation. The bromination is typically carried out using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as acetonitrile or dichloromethane. The phosphorylation step involves the reaction of the brominated nucleoside with a phosphorylating agent like phosphorus oxychloride (POCl3) or a phosphoramidite reagent under controlled conditions .
Industrial Production Methods
Industrial production of 5-Bromo-2’-deoxy-cytidine-5’-monophosphate follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated synthesizers and continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-2’-deoxy-cytidine-5’-monophosphate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxyl or amino groups.
Oxidation and Reduction: The compound can undergo oxidation to form 5-bromo-2’-deoxycytidine-5’-diphosphate or reduction to form 5-bromo-2’-deoxycytidine.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions include various phosphorylated derivatives and substituted nucleosides, which are useful in further biochemical studies and applications.
Wissenschaftliche Forschungsanwendungen
5-Bromo-2’-deoxy-cytidine-5’-monophosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of modified nucleotides and nucleosides.
Biology: Employed in studies of DNA damage and repair mechanisms, as well as in the investigation of DNA-protein interactions.
Industry: Utilized in the production of diagnostic reagents and as a component in various biochemical assays.
Wirkmechanismus
The mechanism of action of 5-Bromo-2’-deoxy-cytidine-5’-monophosphate involves its incorporation into DNA, where it acts as a photosensitizer. Upon exposure to light, the compound generates reactive oxygen species (ROS) that cause DNA strand breaks and cross-links. This leads to the activation of DNA repair pathways and can result in cell death if the damage is extensive . The molecular targets include DNA itself and various proteins involved in the DNA repair process.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-2’-deoxyuridine: Another brominated nucleoside analogue used in similar applications, particularly in cell proliferation studies.
5-Aza-2’-deoxycytidine: A nucleoside analogue used in the treatment of myelodysplastic syndromes and as a DNA methylation inhibitor.
Uniqueness
5-Bromo-2’-deoxy-cytidine-5’-monophosphate is unique due to its specific incorporation into DNA and its ability to act as a photosensitizer, making it particularly useful in studies of DNA damage and repair. Its bromine atom allows for specific interactions and modifications that are not possible with other nucleoside analogues.
Eigenschaften
CAS-Nummer |
6674-56-2 |
|---|---|
Molekularformel |
C9H13BrN3O7P |
Molekulargewicht |
386.09 g/mol |
IUPAC-Name |
[(2R,3S,5R)-5-(4-amino-5-bromo-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C9H13BrN3O7P/c10-4-2-13(9(15)12-8(4)11)7-1-5(14)6(20-7)3-19-21(16,17)18/h2,5-7,14H,1,3H2,(H2,11,12,15)(H2,16,17,18)/t5-,6+,7+/m0/s1 |
InChI-Schlüssel |
PLDRCXOBLRYJSZ-RRKCRQDMSA-N |
Isomerische SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)N)Br)COP(=O)(O)O)O |
Kanonische SMILES |
C1C(C(OC1N2C=C(C(=NC2=O)N)Br)COP(=O)(O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


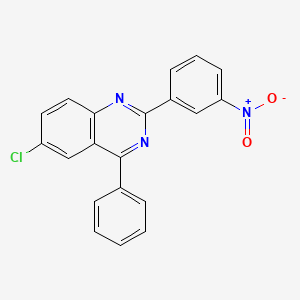
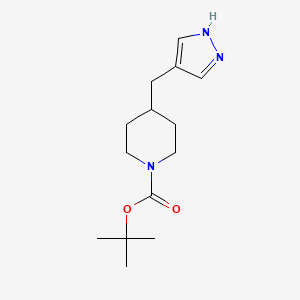
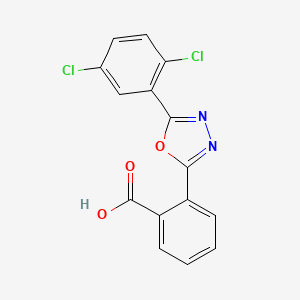
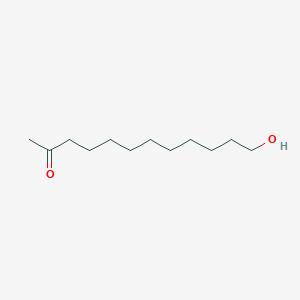
![5-(tert-Butyl) 2-methyl 3-amino-6,6-dimethyl-4,6-dihydro-5H-thieno[2,3-c]pyrrole-2,5-dicarboxylate](/img/structure/B12932308.png)
![[(2-Phenyl-1H-indol-3-yl)sulfanyl]acetonitrile](/img/structure/B12932314.png)
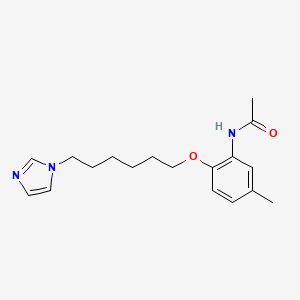



![2-[(1H-Benzimidazol-2-yl)sulfanyl]-N,N-bis(2-hydroxyethyl)acetamide](/img/structure/B12932349.png)
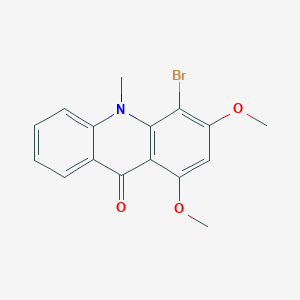
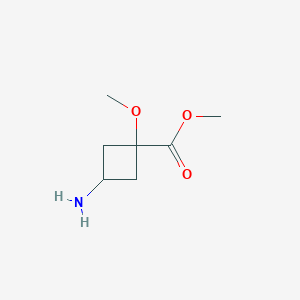
![tert-Butyl 3a-(hydroxymethyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate hemioxalate](/img/structure/B12932369.png)
